molecular formula C10H10FNO B13678781 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B13678781
M. Wt: 179.19 g/mol
InChI Key: FGGZRATXBAFUFL-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines. These compounds are characterized by a seven-membered ring structure fused to a benzene ring. The presence of a fluorine atom at the 6th position and a ketone group at the 5th position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-fluorobenzylamine.

    Cyclization: The precursor undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the azepine ring.

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 5th position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoazepines with various functional groups.

Scientific Research Applications

6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a methyl group instead of fluorine.

    6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 6th position imparts unique properties to 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10FNO/c11-7-3-1-4-8-10(7)9(13)5-2-6-12-8/h1,3-4,12H,2,5-6H2

InChI Key

FGGZRATXBAFUFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC=C2F)NC1

Origin of Product

United States

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